molecular formula C18H16N2O3 B1404691 ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate CAS No. 1610379-65-1

ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate

Cat. No. B1404691
M. Wt: 308.3 g/mol
InChI Key: UUDCJUAPZHLWTA-YBEGLDIGSA-N
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Description

The compound contains several functional groups including a cyano group (-CN), an ester group (-COO-), and an ether group (-O-). The presence of a pyridine ring indicates that it’s a heterocyclic compound. The compound is likely to be aromatic due to the presence of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The cyano group would introduce polarity to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis, the cyano group could be reduced to an amine, and the ether group could be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Crystal Packing and Molecular Interactions

  • Ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate demonstrates unique molecular interactions in its crystal packing. It utilizes non-hydrogen bonding interactions such as N⋯π and O⋯π types, contributing to its distinctive structural characteristics (Zhang et al., 2011).

Structural Analysis and Characterization

  • Detailed structural analysis of similar compounds has been conducted, providing insights into their crystallization, bond distances, and molecular conformations. These studies offer valuable information on the physical and chemical properties of this class of compounds (Johnson et al., 2006).

Computational Analysis of Interactions

  • Computational studies have identified rare C⋯π interactions in related compounds, showcasing the potential for in-depth electronic and molecular analysis in this field of research (Zhang et al., 2012).

Chemical Synthesis and Reactions

  • This compound has been used in various synthetic processes, demonstrating its versatility in chemical reactions and potential applications in creating new compounds and materials (Fang et al., 2006).

Exploration in Heterocyclic Chemistry

  • Ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate plays a crucial role in the synthesis of heterocyclic compounds, an area of significant interest in medicinal and organic chemistry (Darehkordi et al., 2018).

Future Directions

The study and application of this compound would depend on its properties and potential uses. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl (Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-22-18(21)16(11-19)10-14-5-7-17(8-6-14)23-13-15-4-3-9-20-12-15/h3-10,12H,2,13H2,1H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDCJUAPZHLWTA-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CN=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)OCC2=CN=CC=C2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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